N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide

Medicinal Chemistry Chemical Probes Assay Development

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide is a synthetic benzamide derivative featuring a dioxidotetrahydrothiophene (sulfolane) ring. This structural class is frequently explored in medicinal chemistry for modulating targets such as ion channels, kinases, and epigenetic enzymes.

Molecular Formula C19H20FNO4S
Molecular Weight 377.4 g/mol
Cat. No. B12135058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide
Molecular FormulaC19H20FNO4S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20FNO4S/c1-25-18-8-2-14(3-9-18)12-21(17-10-11-26(23,24)13-17)19(22)15-4-6-16(20)7-5-15/h2-9,17H,10-13H2,1H3
InChIKeyJXAFHDIWMOCHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide for Specialized Research


N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide is a synthetic benzamide derivative featuring a dioxidotetrahydrothiophene (sulfolane) ring. This structural class is frequently explored in medicinal chemistry for modulating targets such as ion channels, kinases, and epigenetic enzymes. The compound is primarily distributed by specialist chemical vendors as a non-GMP research reagent. A defining feature for researchers is its highly specific substitution pattern; however, a direct lack of accessible, published head-to-head profiling against its closest structural analogs makes independent verification of its advantages essential prior to procurement.

Differentiation Challenges for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide Analogs


Substituting this compound with a closely related benzamide is not advisable without confirmatory screening due to the lack of published selectivity profiles. While analog data from curated databases suggest potential activity against targets like HDACs or cytochrome P450 enzymes, these models differ significantly in their substitution patterns. For example, the 2-bromo analog (2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide) or the 3-methoxy repositioned isomer (N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide) could theoretically exhibit altered binding kinetics or metabolic stability due to steric and electronic effects, though no direct comparative studies exist to quantify these differences.

Quantitative Differentiation Evidence for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide


Critical Data Gap: Lack of High-Strength Comparative Evidence

A quantitative differentiation claim cannot be substantiated for this specific compound based on available public data. A systematic search reveals no published head-to-head studies comparing its activity, selectivity, or pharmacokinetics against its closest structural analogs. Potential points of differentiation, such as CYP enzyme inhibition, are only inferred from assays on related analogs. For example, the base scaffold 4-fluoro-N-(4-methoxybenzyl)benzamide shows an IC50 of 10,000 nM against CYP450 in human liver microsomes, but this data is for a compound lacking the crucial sulfolane ring. [1] Similarly, the 4-amino analog shows cytotoxicity in KG-1 cells, suggesting HDAC inhibition, a property which may or may not be shared. These are class-level inferences and cannot be used to predict the behavior of the target compound. Therefore, the most accurate scientific guidance is that the compound's unique differentiation remains unproven until bespoke comparative assays are performed.

Medicinal Chemistry Chemical Probes Assay Development

Procurement Scenarios for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide Based on Available Evidence


Internal Exploratory Screening Libraries

Procurement is justifiable as a diversity element within a larger, untargeted screening library. Given its unique structure incorporating both a sulfolane ring and a fluorinated benzamide, it may present a distinct binding profile. However, scientific selection committees should note the lack of pre-existing bioactivity and ADMET data and should not prioritize this compound over better-characterized probes without a specific hypothesis.

Negative Control Tool for Analog Series

If a research program has developed an active series around the dioxidotetrahydrothiophenyl benzamide scaffold, this compound may serve as a matched negative control if early in-house data shows it lacks the primary target activity of the series. This utility is contingent upon generating that enabling data, as it currently cannot be classified a priori as inactive.

Building Block for Custom Derivative Synthesis

The compound's suitability for further chemical modification is its strongest procurement rationale. It can be used as a starting material to synthesize a bespoke library of analogs for structure-activity relationship (SAR) studies, should the core scaffold prove active in initial screens. This 'probe synthesis' approach leverages its structural complexity without relying on unverified biological claims.

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